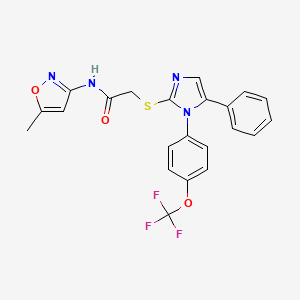

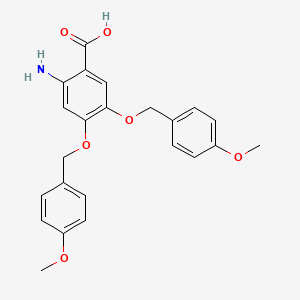

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid derivatives, such as the one you mentioned, are a large group of natural products. They can be easily substituted nucleophilically at the carbonyl group and electrophilically at the methyl group .

Chemical Reactions Analysis

The chemical reactions involving acetic acid derivatives can vary widely depending on the specific derivative and conditions. For instance, acetic acid can undergo various reactions such as esterification and oxidation .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns .Scientific Research Applications

Antimicrobial Activity

- Rhodanine-3-acetic acid derivatives, a class to which the specified compound belongs, have shown potential as antimicrobial agents. For instance, derivatives of this class have demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, and also exhibited antibacterial activity against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

- Compounds in the same category have been identified as potent inhibitors of aldose reductase, a key enzyme implicated in diabetic complications. Some of these derivatives are more effective than epalrestat, a clinically used aldose reductase inhibitor. Their efficacy in inhibiting aldose reductase suggests potential applications in managing diabetes-related issues (Kučerová-Chlupáčová et al., 2020).

Synthesis and Complexing Properties

- The synthesis of related compounds like alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates has been explored. These products have applications in membrane processes as sodium cation carriers, indicating their potential in ion transport and separation technologies (Kosterina et al., 2004).

Anticancer and Antiangiogenic Effects

- Novel thioxothiazolidin-4-one derivatives have shown promising results in anticancer therapy, specifically inhibiting tumor growth and angiogenesis in mouse models. This suggests potential applications of related compounds in developing new anticancer drugs (Chandrappa et al., 2010).

Anti-inflammatory Activity

- Derivatives of thiazolidinone, a related compound, have been synthesized and found to have anti-inflammatory activity. This indicates the potential use of such derivatives in the development of non-steroidal anti-inflammatory drugs (Golota et al., 2015).

Fluorescence Properties and Sensing Applications

- The fluorescence properties of similar compounds have been studied for the selective determination of metal ions like Co2+. This suggests the use of these compounds in the development of fluorescent chemical sensors (Rui-j, 2013).

Safety And Hazards

Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care. Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .

properties

IUPAC Name |

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S2/c15-10(6-9-4-2-1-3-5-9)7-11-13(19)16(8-12(17)18)14(20)21-11/h1-7H,8H2,(H,17,18)/b10-6-,11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVMXEUEEMYLLB-SQXCDDPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)

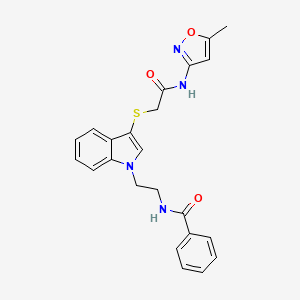

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

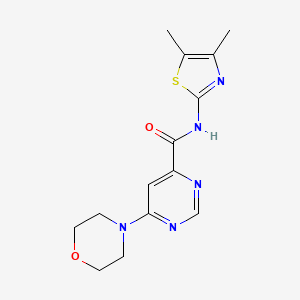

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)